Naphthol AS-BI phosphate

Beschreibung

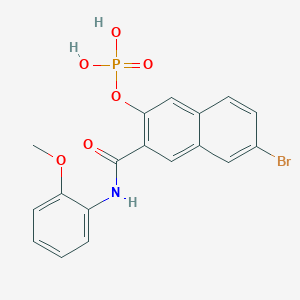

Structure

3D Structure

Eigenschaften

IUPAC Name |

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrNO6P/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIAXQSTATULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-79-0 (di-hydrochloride salt) | |

| Record name | Naphthol AS-BI phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4062062 | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919-91-1 | |

| Record name | 7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-BI phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-(o-hydroxyphenylaminocarbonyl)-2-naphthyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Naphthol AS-BI Phosphate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI phosphate (B84403) (7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide) is a versatile chemical compound widely utilized in life science research as a substrate for detecting phosphatase activity.[1][2][3] Its utility spans various applications, including analytical chemistry, pharmaceutical development, and biochemistry.[1] It is particularly prominent in enzyme assays and histochemical staining, where it serves as a substrate for both acid and alkaline phosphatases.[2][3] This guide provides an in-depth technical overview of Naphthol AS-BI phosphate, including its properties, mechanism of action, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Naphthol AS-BI phosphate is a substituted naphthol derivative.[4] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1919-91-1[4] |

| Molecular Formula | C₁₈H₁₅BrNO₆P[4] |

| Molecular Weight | 452.2 g/mol [4] |

| Appearance | White to light yellow powder[4] |

| Solubility | Methanol: 50 mg/mL, Soluble in DMSO and DMF, Sparingly soluble in aqueous buffers[4][5] |

| Storage Temperature | -20°C[4] |

Mechanism of Action

Naphthol AS-BI phosphate functions as a substrate for phosphatases, which are enzymes that catalyze the hydrolysis of phosphomonoesters. The enzymatic reaction involves the removal of the phosphate group from the Naphthol AS-BI phosphate molecule. This dephosphorylation reaction yields 7-bromo-3-hydroxy-2-naphtho-o-anisidide (Naphthol AS-BI), an insoluble product.[6]

The liberated Naphthol AS-BI can be detected in two primary ways:

-

Chromogenic Detection: In the presence of a diazonium salt (e.g., Fast Red TR, Fast Garnet GBC), the Naphthol AS-BI product undergoes a coupling reaction to form a highly colored, insoluble azo dye at the site of enzyme activity.[6][7] This allows for the visualization of phosphatase activity in tissues and cells using light microscopy.

-

Fluorogenic Detection: The dephosphorylated product, Naphthol AS-BI, is inherently fluorescent.[5] It exhibits excitation and emission maxima at approximately 405 nm and 515 nm, respectively.[5] This fluorescence can be measured to quantify enzyme activity.[5]

The enzymatic reaction of Naphthol AS-BI phosphate is illustrated in the diagram below.

Quantitative Data

For comparative purposes, the kinetic parameters for a commonly used alternative substrate, p-nitrophenyl phosphate (pNPP), are provided below. This data can serve as a benchmark when designing quantitative experiments.

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Conditions |

| E. coli Alkaline Phosphatase | pNPP | 0.0290 mM | 0.0254 mM/min | Not specified |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 1.6 mM | Not specified | pH 4.7 |

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 0.1 mM | Not specified | pH 5.8 |

Note: The kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Naphthol AS-BI phosphate is a versatile substrate that can be used in a variety of experimental protocols. Below are detailed methodologies for its application in histochemical staining and fluorometric assays.

Histochemical Staining for Tartrate-Resistant Acid Phosphatase (TRAP)

This protocol is adapted from various sources for the detection of TRAP activity in cultured cells or tissue sections.[1][7][8]

Materials:

-

Fixative solution (e.g., 10% formalin in PBS)

-

Naphthol AS-BI phosphate solution (10 mg/mL in dimethylformamide)

-

Acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Sodium tartrate

-

Diazonium salt (e.g., Fast Garnet GBC or Pararosaniline)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Fixation: Fix cells or tissue sections with the fixative solution for 10-15 minutes at room temperature.

-

Washing: Rinse the samples with deionized water.

-

Incubation: Prepare the incubation solution by mixing the acetate buffer, sodium tartrate, Naphthol AS-BI phosphate solution, and the diazonium salt. Incubate the samples in this solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.

-

Washing: Rinse the samples with deionized water.

-

Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.

-

Washing: Rinse with deionized water.

-

Mounting: Mount the coverslip using an aqueous mounting medium.

Expected Results:

Sites of TRAP activity will appear as a bright red or reddish-brown precipitate. Cell nuclei will be stained blue by the hematoxylin.

The following diagram illustrates the general workflow for histochemical staining.

Fluorometric Assay for Phosphatase Activity

This protocol provides a general framework for a quantitative fluorometric assay of phosphatase activity in solution.

Materials:

-

96-well black microplate

-

Tris buffer (0.1 M, pH 9.0 for alkaline phosphatase) or Acetate buffer (0.1 M, pH 5.0 for acid phosphatase)

-

Naphthol AS-BI phosphate stock solution (in DMSO or DMF)

-

Enzyme solution (e.g., cell lysate or purified enzyme)

-

Fluorometer

Procedure:

-

Prepare Substrate Solution: Dilute the Naphthol AS-BI phosphate stock solution in the appropriate buffer to the desired final concentration.

-

Pipetting: To each well of the microplate, add the substrate solution.

-

Initiate Reaction: Add the enzyme solution to each well to start the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

-

Measurement: Measure the fluorescence at regular time intervals using a fluorometer with excitation at ~405 nm and emission at ~515 nm.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

The workflow for the fluorometric assay is depicted below.

Conclusion

Naphthol AS-BI phosphate is a valuable and versatile substrate for the detection and quantification of acid and alkaline phosphatase activity. Its ability to produce both a distinct chromogenic precipitate and a fluorescent signal makes it suitable for a wide range of applications, from in situ localization in tissues to high-throughput quantitative assays.[3][5][7] While specific kinetic data for this substrate is not extensively documented, its demonstrated utility in various experimental settings underscores its importance as a tool for researchers in biochemistry, cell biology, and drug development.

References

- 1. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 7. The cytochemistry of tartrate-resistant acid phosphatase. Technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of tartrate on bone cell acid phosphatase activity: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthol AS-BI Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and theoretical underpinnings of Naphthol AS-BI phosphate (B84403), a critical substrate for phosphatase activity detection and a relevant molecule in the principles of prodrug design.

Core Chemical and Physical Properties

Naphthol AS-BI phosphate is a substituted naphthol derivative widely utilized in biochemical and histochemical assays. Its utility is primarily derived from its function as a chromogenic and fluorogenic substrate for various phosphatases, most notably acid and alkaline phosphatases. The enzymatic cleavage of the phosphate group from the molecule yields an insoluble, colored, or fluorescent product, allowing for the localization and quantification of enzyme activity.

General Properties

Below is a summary of the key chemical identifiers and properties of Naphthol AS-BI phosphate.

| Property | Value |

| IUPAC Name | 7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide |

| Synonyms | Naphthol AS-BI phosphoric acid, 7-Bromo-3-hydroxy-2-naphthoic acid-o-anisidide phosphate |

| CAS Number | 1919-91-1 |

| Molecular Formula | C₁₈H₁₅BrNO₆P |

| Molecular Weight | 452.19 g/mol |

| Appearance | White to off-white or light yellow powder |

| Melting Point | Approximately 181 °C |

Solubility and Stability

Proper handling and storage of Naphthol AS-BI phosphate are crucial for maintaining its chemical integrity and ensuring reliable experimental outcomes.

| Solvent | Solubility |

| Methanol | 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL to 175 mg/mL (ultrasonication may be required)[1] |

| Dimethylformamide (DMF) | 20 mg/mL |

| Ethanol | Approximately 2 mg/mL[2] |

| Aqueous Buffers | Sparingly soluble; it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[2] |

Storage and Stability:

Naphthol AS-BI phosphate should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Under these conditions, the solid compound is stable for at least two to four years.[2] Stock solutions in organic solvents can be stored at -80°C for up to six months or at -20°C for one month.[1] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2] The compound is hygroscopic, and exposure to moisture should be minimized.

Principle of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of Naphthol AS-BI phosphate in assays is its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate group, resulting in the formation of Naphthol AS-BI. This product is relatively insoluble and, in the presence of a diazonium salt (a coupling agent), forms a highly colored azo dye that precipitates at the site of enzyme activity. Alternatively, the liberated Naphthol AS-BI is fluorescent, allowing for fluorometric detection.

Experimental Protocols

Naphthol AS-BI phosphate is a versatile substrate for various histochemical staining procedures. Below are detailed methodologies for its application in detecting alkaline and acid phosphatase activity.

Alkaline Phosphatase (ALP) Staining of Cultured Cells

This protocol is suitable for identifying undifferentiated embryonic stem cells, which exhibit high levels of ALP activity.

Materials:

-

Naphthol AS-BI phosphate solution (e.g., 4 mg/mL in 2M AMPD buffer, pH 9.5)

-

Fast Red Violet (FRV) solution (e.g., 0.8 g/L stock)

-

Deionized water

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Rinse Buffer (e.g., TBST: 20mM Tris-HCl, pH 7.4, 0.15M NaCl, 0.05% Tween-20)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture cells to the desired confluency. For embryonic stem cells, five days of culturing is often optimal for visualizing ALP activity.

-

Fixation: Aspirate the culture medium and fix the cells with a suitable fixative for 1-2 minutes. Note: Over-fixation can inactivate the enzyme.

-

Rinsing: Aspirate the fixative and rinse the cells with a rinse buffer. Do not allow the wells to dry.

-

Staining Solution Preparation: Prepare the Naphthol/Fast Red Violet staining solution by mixing Fast Red Violet solution, Naphthol AS-BI phosphate solution, and deionized water in a 2:1:1 ratio.

-

Incubation: Add enough staining solution to cover the cells and incubate in the dark at room temperature for 15 minutes.

-

Final Rinse and Observation: Aspirate the staining solution and rinse the wells with the rinse buffer. Cover the cells with PBS to prevent drying. The sites of ALP activity will appear as red or purplish-red deposits.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

This protocol is widely used to identify osteoclasts, which are rich in TRAP.

Materials:

-

Naphthol AS-BI phosphate

-

Dimethylformamide (DMF)

-

Veronal buffer

-

Acetate buffer (pH 5.2)

-

Acetate buffer with Sodium Tartrate

-

Pararosaniline solution

-

4% Sodium Nitrite solution

-

Fixative (e.g., 4% Formaldehyde)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Naphthol AS-BI Phosphate Solution Preparation: Prepare a 10 mg/mL solution of Naphthol AS-BI phosphate in DMF. This solution is stable for approximately two weeks at 4°C.

-

Cell/Tissue Fixation: Fix cells or tissue sections with 4% formaldehyde (B43269) for 5 minutes at room temperature, followed by rinsing with PBS.

-

Staining Solution A Preparation: In a glass test tube, mix:

-

150 µL of Naphthol AS-BI phosphate solution

-

750 µL of Veronal buffer

-

900 µL of Acetate buffer

-

900 µL of Acetate buffer with 100mM Sodium Tartrate

-

-

Staining Solution B Preparation: In a separate glass test tube, mix:

-

120 µL of Pararosaniline solution

-

120 µL of 4% Sodium Nitrite solution

-

-

Final Staining Solution: Combine solutions A and B, mix, and filter through a 0.45 µm filter.

-

Incubation: Incubate the fixed cells or tissues with the final staining solution for 50-60 minutes at 37°C.

-

Counterstaining and Mounting: After incubation, rinse the samples and counterstain if desired (e.g., with Methyl Green). Mount the samples for microscopic examination. TRAP-positive cells will exhibit a red to reddish-brown granular cytoplasmic staining.

Relevance in Drug Development: The Prodrug Concept

For drug development professionals, Naphthol AS-BI phosphate serves as an excellent model compound to understand a key strategy in medicinal chemistry: the prodrug approach. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic action.

One of the major challenges in drug development is the poor aqueous solubility of many potent compounds, which limits their bioavailability. A common strategy to overcome this is the synthesis of phosphate ester prodrugs. By attaching a phosphate group to a hydroxyl-containing drug molecule, its water solubility can be dramatically increased.

These phosphate ester prodrugs are designed to be substrates for endogenous phosphatases, such as alkaline phosphatase, which are abundant in the body, particularly in the intestinal brush border and liver. Upon administration, these enzymes cleave the phosphate group, releasing the active, less soluble parent drug at or near its site of action. The enzymatic conversion of Naphthol AS-BI phosphate is analogous to the activation of such a prodrug.

While Naphthol AS-BI phosphate itself is not a therapeutic agent, its well-characterized interaction with phosphatases provides a valuable in-vitro model for studying the enzymatic activation of phosphate-containing prodrugs. For instance, it can be used as a control substrate to assess the activity of alkaline phosphatase in various biological samples, which is crucial for predicting the conversion rate of a phosphate ester prodrug.

Although direct applications of Naphthol AS-BI phosphate in the synthesis of phosphorothioate (B77711) prodrugs are not extensively documented in readily available literature, the underlying principle of enzymatic cleavage of a phosphate or a modified phosphate group remains a cornerstone of prodrug design. Phosphorothioates, where a sulfur atom replaces a non-bridging oxygen in the phosphate group, are often used in antisense oligonucleotides to increase their stability against nucleases. The enzymatic processing of such modified phosphate groups is an active area of research.

References

- 1. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

A Technical Guide to Naphthol AS-BI Phosphate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI phosphate (B84403) (CAS No. 1919-91-1) is a widely utilized chromogenic and fluorogenic substrate for the detection of acid and alkaline phosphatase activity.[1][2] Its utility spans various scientific disciplines, including biochemistry, histology, and analytical chemistry. In the presence of phosphatase enzymes, Naphthol AS-BI phosphate is hydrolyzed to release 7-bromo-3-hydroxy-2-naphtho-o-anisidide (Naphthol AS-BI). This resulting product can be detected via two primary mechanisms: its inherent fluorescence or through a coupling reaction with a diazonium salt to produce a distinctly colored, insoluble azo dye precipitate at the site of enzymatic activity.[3] This dual-detection capability makes it a versatile tool for applications ranging from enzyme-linked immunosorbent assays (ELISA) and western blotting to the histochemical staining of tissues for specific enzyme localization, such as the identification of osteoclasts using tartrate-resistant acid phosphatase (TRAP) staining.[4][5]

Physicochemical and Safety Data

Naphthol AS-BI phosphate is typically supplied as a white to light yellow crystalline solid.[4] Key quantitative data and safety information are summarized below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1919-91-1 | [4][5] |

| Molecular Formula | C₁₈H₁₅BrNO₆P | [4] |

| Molecular Weight | 452.19 g/mol | [4] |

| Appearance | White to light yellow powder | [4] |

| Purity | ≥95% - ≥98% (HPLC) | [1][4] |

| UV/Vis. Maximum (λmax) | 242 nm | [5] |

| Solubility | Methanol: 50 mg/mLDMSO: 20 mg/mLDMF: 20 mg/mLEthanol: ~2 mg/mLDMSO:PBS (pH 7.2) (1:3): ~0.25 mg/mL | [4][5] |

| Storage Temperature | -20°C | [1][4] |

| Melting Point | Data not readily available |

Safety and Handling Information

This information is derived from safety data sheets (SDS) and should be used as a guideline. Always refer to the specific SDS provided by the supplier before handling the chemical.

| Hazard Information | Precautionary Measures & First Aid |

| GHS Pictogram: GHS07: Exclamation Mark | Prevention: • Avoid breathing dust. • Wash hands and exposed skin thoroughly after handling. • Use only in a well-ventilated area. • Wear protective gloves, eye protection, and face protection. |

| Hazard Statements: • H315: Causes skin irritation. • H319: Causes serious eye irritation. • H335: May cause respiratory irritation. | First Aid: • If Inhaled: Remove person to fresh air. • If on Skin: Wash with plenty of soap and water. • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage: • Store in a well-ventilated place. Keep container tightly closed. • Keep refrigerated or at -20°C as specified by the manufacturer. | Disposal: • Dispose of contents/container to an approved waste disposal plant. |

Principle of Detection

The core utility of Naphthol AS-BI phosphate lies in its enzymatic conversion to a detectable product. This two-step process is fundamental to its application in both colorimetric and fluorometric assays.

-

Enzymatic Hydrolysis: A phosphatase enzyme (either acid or alkaline) catalyzes the hydrolysis of the phosphate ester bond on the Naphthol AS-BI phosphate molecule. This reaction cleaves the phosphate group, yielding the unstable intermediate, Naphthol AS-BI.

-

Detection:

-

Fluorometric Detection: The resulting Naphthol AS-BI product is fluorescent, with an excitation maximum around 405 nm and an emission maximum around 515 nm.[1] The intensity of this fluorescence is directly proportional to the phosphatase activity.

-

Colorimetric Detection: In the presence of a diazonium salt (e.g., Fast Red Violet LB, Fast Blue RR), the liberated Naphthol AS-BI immediately couples to form a highly colored, insoluble azo-dye precipitate. This precipitate marks the precise location of enzyme activity within a sample, making it ideal for histochemical staining.[3]

-

The enzymatic reaction and detection workflow is illustrated below.

Experimental Protocols

Naphthol AS-BI phosphate is a key substrate in various standardized protocols. Below is a detailed methodology for Tartrate-Resistant Acid Phosphatase (TRAP) staining, a common technique in bone biology research to identify osteoclasts.

Protocol: TRAP Staining for Cultured Cells

This protocol is adapted from established methods for identifying osteoclasts in cell culture.

4.1.1 Required Reagents & Buffers

-

Naphthol AS-BI phosphate stock solution (10 mg/mL): Dissolve 10 mg of Naphthol AS-BI phosphate in 1 mL of N,N-Dimethylformamide (DMF). This solution is stable for approximately 2 weeks when stored at 4°C.

-

Phosphate Buffered Saline (PBS)

-

Fixative: 4% Formaldehyde in PBS

-

Acetate Buffer (0.1 M, pH 5.2):

-

Solution A: 0.82 g Sodium Acetate Anhydrous in 100 mL distilled water.

-

Solution B: 0.6 mL glacial acetic acid in 100 mL distilled water.

-

Adjust the pH of Solution A to 5.2 by adding Solution B.

-

-

Acetate Buffer with Tartrate: Add Sodium Tartrate to the Acetate Buffer (pH 5.2) to a final concentration of 100 mM.

-

Veronal Buffer (pH ~10.1): Dissolve 1.17 g Sodium Acetate Anhydrous and 2.94 g Veronal (sodium barbiturate) in 100 mL distilled water.

-

Pararosaniline Solution: In a fume hood, add 1 g of Pararosaniline to 20 mL of distilled water, then add 5 mL of concentrated HCl. Gently heat in a water bath while stirring until fully dissolved. Filter after cooling to room temperature.

-

Sodium Nitrite Solution (4% w/v): Dissolve 0.4 g of Sodium Nitrite in 10 mL of distilled water. Prepare fresh.

4.1.2 Staining Procedure

-

Cell Culture: Culture cells (e.g., bone marrow macrophages for osteoclast differentiation) on appropriate culture plates or coverslips.

-

Fixation: Gently rinse the cells with PBS. Fix the cells with 4% Formaldehyde for 5-10 minutes at room temperature.

-

Rinsing: Rinse the fixed cells twice with PBS.

-

Staining Solution Preparation (Prepare fresh in glass tubes):

-

Solution A Mix: In a clean glass test tube, combine:

-

150 µL of Naphthol AS-BI phosphate stock solution

-

750 µL of Veronal buffer

-

900 µL of Acetate buffer

-

900 µL of Acetate buffer with 100 mM Sodium Tartrate

-

-

Solution B Mix: In a separate clean glass test tube, combine:

-

120 µL of Pararosaniline solution

-

120 µL of 4% Sodium Nitrite solution

-

Let this mixture sit for 2 minutes.

-

-

Final Staining Solution: Add Solution B Mix to Solution A Mix. Mix gently and filter through a 0.45 µm filter into a clean glass tube.

-

-

Incubation: Add the final staining solution to the fixed cells, ensuring they are completely covered. Incubate for 50-60 minutes at 37°C in the dark.

-

Final Rinsing: Rinse the cells twice with PBS.

-

Microscopy: Analyze the cells under a light microscope. TRAP-positive cells, such as osteoclasts, will appear bright red.

The workflow for this experimental protocol is outlined in the diagram below.

References

Navigating the Solubility of Naphthol AS-BI Phosphate in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Naphthol AS-BI phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO). Naphthol AS-BI phosphate is a widely utilized fluorogenic substrate for the detection of acid and alkaline phosphatase activity.[1][2] Accurate solubility data and standardized protocols are critical for ensuring the reliability and reproducibility of experimental results in various research and drug development applications. This document outlines the reported solubility of Naphthol AS-BI phosphate in DMSO, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for its application in phosphatase assays.

Quantitative Solubility Data

The solubility of Naphthol AS-BI phosphate in DMSO has been reported by various suppliers, with some discrepancies in the available data. The following table summarizes the quantitative solubility information from prominent chemical suppliers. It is important to note that factors such as the purity of the compound, the water content of the DMSO, and the use of physical methods like sonication can significantly influence solubility.

| Supplier | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |

| Cayman Chemical | ~20 mg/mL | ~44.2 mM | The solvent should be purged with an inert gas.[3] |

| MedchemExpress | 175 mg/mL | ~387.0 mM | Requires sonication; the hygroscopic nature of DMSO can significantly impact solubility.[4] |

Molecular Weight of Naphthol AS-BI phosphate: 452.2 g/mol [2]

Experimental Protocol: Determining Solubility in DMSO

To ensure accurate and reproducible results, a standardized protocol for determining the solubility of Naphthol AS-BI phosphate in DMSO is essential. The following is a generalized procedure for a kinetic solubility assay, which is commonly used in drug discovery for its high-throughput nature.[4][5][6]

Objective: To determine the kinetic solubility of Naphthol AS-BI phosphate in DMSO.

Materials:

-

Naphthol AS-BI phosphate (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Calibrated pipettes and appropriate tips

-

Amber glass vials

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a specific amount of Naphthol AS-BI phosphate (e.g., 20 mg) and place it into a clean, dry amber glass vial.

-

Add a small volume of anhydrous DMSO (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.

-

-

Serial Dilution and Equilibration:

-

Prepare a series of dilutions of the stock solution in DMSO to create a range of concentrations for analysis.

-

Allow the solutions to equilibrate at a controlled room temperature for a specified period (e.g., 2 hours) to ensure that the dissolution has reached a steady state.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect each vial for the presence of undissolved precipitate.

-

For samples containing precipitate, centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully collect the supernatant from the centrifuged samples.

-

Analyze the concentration of Naphthol AS-BI phosphate in the supernatant using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

For UV-Vis analysis, the maximum absorbance (λmax) of Naphthol AS-BI phosphate is approximately 242 nm.[3]

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of Naphthol AS-BI phosphate in DMSO.

-

Determine the concentration of the compound in the test samples by interpolating from the standard curve.

-

The highest concentration at which no precipitate is observed is considered the kinetic solubility.

-

Application in Phosphatase Assays: A Workflow

Naphthol AS-BI phosphate is a fluorogenic substrate that is converted to the fluorescent product Naphthol AS-BI upon enzymatic cleavage by phosphatases.[2] The following diagram illustrates a typical experimental workflow for using a Naphthol AS-BI phosphate solution in a phosphatase assay.

Caption: Workflow for a phosphatase assay using Naphthol AS-BI phosphate.

This guide provides essential technical information for researchers and professionals working with Naphthol AS-BI phosphate. Understanding its solubility characteristics in DMSO and employing standardized protocols are fundamental to achieving reliable and accurate results in phosphatase activity assays. The significant variation in reported solubility values underscores the importance of in-house verification of solubility for critical applications.

References

Naphthol AS-BI Phosphate: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS-BI phosphate (B84403) is a widely utilized substrate in enzyme histochemistry and biochemistry, primarily for the detection of acid and alkaline phosphatase activity. Its mechanism of action relies on the enzymatic cleavage of its phosphate group, yielding the highly fluorescent product, Naphthol AS-BI. This product can be quantified fluorometrically or visualized as a colored precipitate upon coupling with a diazonium salt. This technical guide provides an in-depth overview of the core mechanism, quantitative enzymatic data, detailed experimental protocols for its principal applications, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

Naphthol AS-BI phosphate serves as a substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP), notably the tartrate-resistant acid phosphatase (TRAP) isoform 5b, which is a key marker for osteoclasts.[1][2] The fundamental mechanism involves the enzymatic hydrolysis of the phosphate ester bond in Naphthol AS-BI phosphate. This reaction releases the phosphate group and generates the primary product, 7-Bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide, commonly known as Naphthol AS-BI.

The detection of phosphatase activity is then achieved through two primary methods:

-

Fluorometric Detection: The resulting Naphthol AS-BI is an intensely fluorescent molecule. Its fluorescence can be quantitatively measured, providing a sensitive method for assaying enzyme activity. The excitation and emission maxima for Naphthol AS-BI are approximately 405 nm and 515 nm, respectively.[3][4][5]

-

Chromogenic (Histochemical) Detection: In the presence of a diazonium salt, such as Fast Red Violet LB or Fast Garnet GBC, the liberated Naphthol AS-BI undergoes a coupling reaction to form a highly colored, insoluble azo dye.[6][7] This colored precipitate localizes to the site of enzyme activity, enabling the visualization of the enzyme's presence and distribution within tissues and cells.

Below is a diagram illustrating the enzymatic reaction and subsequent detection pathways.

Caption: Enzymatic conversion of Naphthol AS-BI phosphate and subsequent detection.

Quantitative Data: Enzyme Kinetics

| Enzyme | Source | Apparent Km (mM) | Apparent Vmax (absorbance units) |

| Alkaline Phosphatase | Rat Jejunum (Apical) | 0.81 ± 0.43 | 3.99 ± 1.217 |

| Alkaline Phosphatase | Rat Jejunum (Basal) | 0.82 ± 0.261 | 3.26 ± 0.719 |

Data from a quantitative histochemical study. Vmax is expressed in absorbance units as measured in the specific study.

Specific Km and Vmax values for acid phosphatases with Naphthol AS-BI phosphate are not extensively reported in the available literature. However, it is noted to be a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b.[1]

Experimental Protocols

Tartrate-Resistant Acid Phosphatase (TRAP) Staining of Osteoclasts

This protocol is widely used for the identification of osteoclasts in cell culture and tissue sections.

Materials:

-

Fixative: 4% Formaldehyde (B43269) in Phosphate Buffered Saline (PBS)

-

Ethanol (B145695)/Acetone (B3395972) (1:1, v/v)

-

Acetate (B1210297) Buffer: 0.1 M Sodium Acetate, pH 5.0

-

Tartrate Solution: 50 mM Sodium Tartrate in Acetate Buffer

-

Substrate Solution: Naphthol AS-BI phosphate (or Naphthol AS-MX phosphate) dissolved in N,N-dimethylformamide (e.g., 10 mg/mL)

-

Coupling Reagent: Fast Red Violet LB salt

-

Counterstain (optional): Hematoxylin (B73222) or Methyl Green

Procedure for Cell Culture:

-

Remove culture medium and wash cells with PBS.

-

Fix the cells with 4% formaldehyde for 3-5 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize with a 1:1 solution of ethanol and acetone for 1 minute.

-

Allow the surface to air dry.

-

Prepare the TRAP staining solution: To the acetate buffer containing 50 mM sodium tartrate, add the Naphthol AS-BI phosphate substrate solution and the Fast Red Violet LB salt. A typical protocol might mix 1 part substrate stock with 100 parts buffer/tartrate/dye solution.[6][8]

-

Incubate the cells with the TRAP staining solution for 10-60 minutes at 37°C, protected from light.

-

Monitor for the development of a red-colored precipitate in TRAP-positive cells (osteoclasts).

-

Rinse with distilled water.

-

Optional: Counterstain with hematoxylin or methyl green to visualize cell nuclei.

-

Rinse thoroughly with distilled water and allow to dry.

-

Mount with an aqueous mounting medium.

References

- 1. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthol AS-BI phosphate Technicalgrade 1919-91-1 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Naphthol AS-BI-phosphate | CAS 1919-91-1 [genaxxon.com]

- 6. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cytochemistry of tartrate-resistant acid phosphatase. Technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Naphthol AS-BI Phosphate: A Comprehensive Technical Guide for Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI phosphate (B84403) is a versatile substrate widely utilized in biochemistry and histochemistry for the detection of phosphatase activity.[1][2][3][4] It serves as a substrate for both acid and alkaline phosphatases, making it a valuable tool in various research and diagnostic applications.[1][2][3][4] Upon enzymatic cleavage of the phosphate group, Naphthol AS-BI phosphate is converted to 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI), a highly fluorescent product.[5][6][7] This fluorogenic and chromogenic property allows for the sensitive quantification and localization of phosphatase activity in a variety of biological samples.

This technical guide provides an in-depth overview of Naphthol AS-BI phosphate as a phosphatase substrate, including its chemical properties, kinetic parameters, detailed experimental protocols, and its application in studying signal transduction pathways.

Chemical and Physical Properties

Naphthol AS-BI phosphate, with the chemical formula C18H15BrNO6P, is a substituted naphthol derivative.[5] Key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 7-Bromo-3-hydroxy-2-naphthoic-o-anisidide phosphate, N-ASBI-P | [5] |

| Molecular Weight | 452.19 g/mol | [5] |

| Appearance | White to light yellow powder | |

| Solubility | Methanol: 50 mg/mL, DMF: 50 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL | [7] |

| Storage Temperature | -20°C | [7] |

The enzymatic reaction product, Naphthol AS-BI, exhibits distinct spectral properties that are crucial for its detection.

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum | 405 | [5][6] |

| Emission Maximum | 515 | [5][6] |

Enzyme Kinetics

The efficiency of Naphthol AS-BI phosphate as a substrate is characterized by its kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters are crucial for designing and interpreting enzyme assays.

Alkaline Phosphatase

A study utilizing a quantitative histochemical method has determined the apparent kinetic parameters for rat intestinal unspecific alkaline phosphatase.[1]

| Enzyme Source | Apparent Km (mM) | Apparent Vmax (absorbance units) | Reference | | --- | --- | --- | | Rat Intestinal Mucosa (Apical) | 0.81 ± 0.43 | 3.99 ± 1.217 |[1] | | Rat Intestinal Mucosa (Basal) | 0.82 ± 0.261 | 3.26 ± 0.719 |[1] |

Note: Vmax is expressed in absorbance units as measured in the specific histochemical study.

Acid Phosphatase

While Naphthol AS-BI phosphate is a known substrate for acid phosphatases, specific Km and Vmax values for its interaction with acid phosphatases were not available in the reviewed literature. However, its utility in acid phosphatase assays, particularly for tartrate-resistant acid phosphatase (TRAP), is well-documented.[4]

Experimental Protocols

Fluorometric Assay for Alkaline Phosphatase Activity

This protocol provides a general framework for determining alkaline phosphatase activity in a 96-well plate format.

Materials:

-

Naphthol AS-BI phosphate stock solution (e.g., 10 mM in DMF or DMSO)

-

Alkaline phosphatase (e.g., from calf intestine)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 10 mM MgCl2)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Working Solutions:

-

Dilute the Naphthol AS-BI phosphate stock solution to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2 mM) in the assay buffer.

-

Prepare a series of alkaline phosphatase dilutions in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the Naphthol AS-BI phosphate working solutions to the wells of the microplate.

-

To initiate the reaction, add 50 µL of the alkaline phosphatase dilutions to the wells.

-

Include a substrate blank (assay buffer instead of enzyme) and an enzyme blank (assay buffer instead of substrate) for background correction.

-

-

Measurement:

-

Immediately place the microplate in a fluorometer pre-set to an excitation wavelength of ~405 nm and an emission wavelength of ~515 nm.

-

Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plots.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

References

- 1. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ErbB-2 signaling plays a critical role in regulating androgen-sensitive and castration-resistant androgen receptor-positive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cenmed.com [cenmed.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Safety of Naphthol AS-BI Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Naphthol AS-BI phosphate (B84403), a commonly used substrate in enzyme histochemistry. The information is compiled from various safety data sheets and product information resources to ensure a thorough understanding of its handling, storage, and potential hazards.

Section 1: Chemical and Physical Properties

Naphthol AS-BI phosphate is a crystalline solid, typically appearing as a white to light yellow powder.[1][2] It is utilized in laboratory settings as a substrate for detecting acid and alkaline phosphatase activity.[3][4][5] The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| CAS Number | 1919-91-1 | [4][6] |

| Molecular Formula | C₁₈H₁₅BrNO₆P | [2][3][4] |

| Molecular Weight | 452.2 g/mol | [2][3][4] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥95% to ≥98% (HPLC) | [1][2][7] |

| Solubility | Methanol: 50 mg/mLDMSO: 20 mg/mLDMF: 20 mg/mLEthanol: approx. 2 mg/mLWater: 50 mg/mL (disodium salt hydrate)DMSO:PBS (pH 7.2) (1:3): approx. 0.25 mg/mL | [1][2][3][8] |

| Storage Temperature | -20°C | [1][2][8] |

| Stability | ≥ 4 years at -20°C | [2][3] |

| UV/Vis Maximum | λmax: 242 nm | [2][3] |

Section 2: Hazard Identification and Classification

Naphthol AS-BI phosphate is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6]

| Hazard Classification | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation |

GHS Label Elements:

-

Signal Word: Warning[6]

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

-

The workflow for hazard identification and communication for Naphthol AS-BI phosphate is illustrated in the diagram below.

Caption: GHS Hazard Classification Workflow for Naphthol AS-BI Phosphate.

Section 3: Toxicological Information

There is limited acute toxicity information available for Naphthol AS-BI phosphate.[6] The available data, based on Acute Toxicity Estimates (ATE), suggest that the classification criteria for acute oral, dermal, or inhalation toxicity are not met.[6]

| Exposure Route | LD50/LC50 | Classification |

| Oral LD50 | > 2000 mg/kg | Not classified |

| Dermal LD50 | > 2000 mg/kg | Not classified |

| Inhalation LC50 (Mist) | > 5 mg/l | Not classified |

No information is available regarding sensitization or toxicologically synergistic products.[6] Furthermore, Naphthol AS-BI phosphate is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

Section 4: Experimental Protocols

4.1 Personal Protective Equipment (PPE) and Handling

When working with Naphthol AS-BI phosphate, it is crucial to use appropriate personal protective equipment and follow safe handling practices.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6] Ensure that eyewash stations and safety showers are close to the workstation.[6]

-

Personal Protective Equipment:

Handling Procedure:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.

-

Keep away from oxidizing agents.[6]

4.2 Preparation of Stock Solutions

Naphthol AS-BI phosphate has varying solubility in different solvents. The following protocols outline the preparation of stock solutions.

Protocol for preparing a stock solution in an organic solvent (e.g., DMSO, DMF):

-

Weigh the desired amount of Naphthol AS-BI phosphate powder in a chemical fume hood.

-

In a suitable container, add the solvent of choice (e.g., DMSO or DMF for a concentration of up to 20 mg/mL).[2][3]

-

The solvent should be purged with an inert gas.[2]

-

Mix thoroughly until the solid is completely dissolved.

-

Store the stock solution at -20°C for up to one month or -80°C for up to six months.[10]

Protocol for preparing a solution in an aqueous buffer:

-

Naphthol AS-BI phosphate is sparingly soluble in aqueous buffers.[2]

-

To maximize solubility, first dissolve the compound in DMSO.[2]

-

Then, dilute the DMSO stock solution with the aqueous buffer of choice to the desired final concentration. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[2][3]

-

It is not recommended to store the aqueous solution for more than one day.[2]

Section 5: First-Aid and Emergency Procedures

In case of exposure to Naphthol AS-BI phosphate, follow these first-aid measures immediately.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If symptoms persist, call a physician.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, call a physician.

-

Eye Contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do.[6] Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Get medical attention if symptoms occur.

The logical flow for responding to an exposure event is depicted in the following diagram.

Caption: First-Aid Response Workflow for Naphthol AS-BI Phosphate Exposure.

5.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6]

Section 6: Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

To maintain product quality, it is recommended to keep it refrigerated.[6]

-

Store away from incompatible materials such as oxidizing agents.[6]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Section 7: Ecological Information

The environmental impact of Naphthol AS-BI phosphate has not been fully investigated. It is classified as Water Hazard Class 1 (Self-assessment), indicating it is slightly hazardous for water. It is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.

This technical guide is intended to provide comprehensive safety information for Naphthol AS-BI phosphate. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

- 1. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Naphthol AS-BI-phosphate | CAS 1919-91-1 [genaxxon.com]

- 6. fishersci.com [fishersci.com]

- 7. serva.de [serva.de]

- 8. Naphthol AS-BI phosphate = 98.5 HPLC 207569-04-8 [sigmaaldrich.com]

- 9. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Storage and Handling of Naphthol AS-BI Phosphate

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-BI phosphate (B84403) is a widely utilized substrate in enzyme assays, particularly for the detection of acid and alkaline phosphatase activity. Its stability is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a detailed overview of the optimal storage conditions, handling procedures, and stability characteristics of Naphthol AS-BI phosphate.

Optimal Storage Conditions

Proper storage is crucial for maintaining the integrity and performance of Naphthol AS-BI phosphate. The primary factors to consider are temperature, light exposure, and moisture.

Temperature

For long-term storage, Naphthol AS-BI phosphate should be kept at -20°C in its solid, powdered form.[1][2][3] Some suppliers also recommend refrigeration to maintain product quality.[4] When stored as a powder at -20°C, the compound is reported to be stable for at least three to four years.[2][5]

Solutions of Naphthol AS-BI phosphate are significantly less stable. It is recommended to store solutions in solvent at -80°C.[5] Aqueous solutions are particularly unstable and should not be stored for more than one day.[2]

Light Sensitivity

Naphthol AS-BI phosphate is sensitive to light and should be protected from exposure.[1] It is advisable to store the compound in an opaque container or in a dark location to prevent photodegradation, which could lead to increased background signal and reduced substrate activity.

Moisture

The compound should be stored in a dry, well-ventilated place in a tightly closed container.[4] As a powder, it is important to minimize exposure to humidity to prevent hydrolysis and degradation.

Data Presentation: Storage and Stability Summary

The following table summarizes the key quantitative data regarding the storage and stability of Naphthol AS-BI phosphate.

| Parameter | Condition | Recommendation/Specification |

| Physical Form | Solid | Crystalline solid; powder[2] |

| Color | White to light yellow | |

| Storage | Long-term (Solid) | -20°C[1][2][3] |

| Short-term (Solid) | Refrigerated[4] | |

| In Solvent | -80°C[5] | |

| Stability | Solid at -20°C | ≥ 3-4 years[2][5] |

| Aqueous Solution | Not recommended for more than one day[2] | |

| Solubility | DMSO | ~20 mg/mL[2] |

| DMF | ~20 mg/mL[2] | |

| Ethanol | ~2 mg/mL[2] | |

| Methanol | 50 mg/mL | |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] |

Experimental Protocols: Assessing Stability

General Protocol for Chemical Stability Assessment

This protocol outlines a general method for evaluating the stability of Naphthol AS-BI phosphate under various conditions.

Objective: To determine the degradation rate of Naphthol AS-BI phosphate under defined storage conditions (e.g., temperature, humidity, light).

Materials:

-

Naphthol AS-BI phosphate (solid powder)

-

Appropriate solvents (e.g., DMSO, methanol)

-

HPLC-grade water and other necessary reagents

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Environmental chambers or incubators capable of maintaining constant temperature and humidity

-

Light source for photostability testing (as per ICH Q1B guidelines)

Methodology:

-

Sample Preparation:

-

Accurately weigh multiple samples of Naphthol AS-BI phosphate into individual, appropriate containers (e.g., amber glass vials).

-

Prepare a stock solution of known concentration in a suitable solvent (e.g., methanol) for initial analysis (Time 0).

-

-

Storage Conditions:

-

Place the solid samples in different environmental chambers set to the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

-

For photostability testing, expose samples to a controlled light source while maintaining a constant temperature. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve one sample from each storage condition.

-

-

Analysis:

-

Dissolve the retrieved solid sample in a known volume of solvent to create a solution of a specific concentration.

-

Analyze the sample by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The method should be able to separate the intact Naphthol AS-BI phosphate from any potential degradation products.

-

Quantify the amount of remaining Naphthol AS-BI phosphate and any major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of Naphthol AS-BI phosphate remaining at each time point relative to the initial (Time 0) concentration.

-

Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.

-

Visualization of Stability Factors

The stability of Naphthol AS-BI phosphate is influenced by several key environmental factors. The logical relationship between these factors and the integrity of the compound is illustrated below.

References

Naphthol AS-BI Phosphate: A Comprehensive Technical Guide to its Fluorogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BI phosphate (B84403) is a widely utilized fluorogenic substrate for the detection of phosphatase activity, including acid and alkaline phosphatases. Its application is pivotal in various research areas, from cell biology to drug discovery, enabling the sensitive quantification and localization of enzyme activity. This technical guide provides an in-depth overview of the core fluorogenic properties of Naphthol AS-BI phosphate, detailed experimental protocols for its use, and a summary of its key characteristics.

Upon enzymatic cleavage by phosphatases, the non-fluorescent Naphthol AS-BI phosphate is hydrolyzed to the highly fluorescent product, Naphthol AS-BI (7-bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide). This enzymatic reaction forms the basis of its use in various assays, where the resulting fluorescence is directly proportional to the phosphatase activity.

Core Fluorogenic and Physicochemical Properties

The utility of Naphthol AS-BI phosphate as a fluorogenic substrate is defined by the spectral properties of its enzymatic product, Naphthol AS-BI, as well as its own physicochemical characteristics.

Quantitative Fluorogenic Data

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | [1] |

| Emission Maximum (λem) | ~515 nm | [1] |

| Quantum Yield (Φ) | Not Reported | |

| Molar Extinction Coefficient (ε) | Not Reported |

Physicochemical Data of Naphthol AS-BI Phosphate

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅BrNO₆P | [2] |

| Molecular Weight | 452.2 g/mol | [2] |

| CAS Number | 1919-91-1 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO and DMF (~20 mg/mL), sparingly soluble in ethanol (B145695) (~2 mg/mL) and aqueous buffers.[4] | [4] |

Enzymatic Reaction and Detection Principle

The fundamental principle behind the use of Naphthol AS-BI phosphate is a single-step enzymatic hydrolysis reaction that yields a fluorescent product.

References

The Principle of Naphthol AS-BI Phosphate in Enzyme Histochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Naphthol AS-BI phosphate (B84403) in enzyme histochemistry. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core mechanisms, experimental protocols, and data interpretation associated with this widely used substrate.

Core Principle: Visualization of Phosphatase Activity

Naphthol AS-BI phosphate serves as a versatile substrate for the detection of various phosphatase enzymes, most notably acid and alkaline phosphatases.[1][2] The fundamental principle of its use in enzyme histochemistry lies in a two-step enzymatic and chemical process that results in the formation of a detectable product at the site of enzyme activity.

Step 1: Enzymatic Hydrolysis. In the presence of a phosphatase enzyme, Naphthol AS-BI phosphate is hydrolyzed. The enzyme cleaves the phosphate group from the substrate molecule. This enzymatic reaction yields an intermediate product, Naphthol AS-BI (7-bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide).[3][4]

Step 2: Visualization of the Reaction Product. The liberated Naphthol AS-BI can be detected through two primary methods:

-

Fluorogenic Detection: Naphthol AS-BI is an inherently fluorescent compound. Upon its release, it can be visualized using fluorescence microscopy, exhibiting excitation and emission spectra of approximately 405 nm and 515 nm, respectively.[3] This method offers a quantitative measure of phosphatase activity.[3]

-

Chromogenic Detection (Azo-Dye Method): For visualization with standard light microscopy, a simultaneous coupling reaction is employed.[5] In this method, a diazonium salt is included in the incubation medium along with the substrate. As Naphthol AS-BI is produced, it immediately couples with the diazonium salt to form a highly colored, insoluble azo-dye precipitate at the site of the enzyme.[6][7] The color of the precipitate depends on the specific diazonium salt used, with red being a common outcome.[8][9]

This dual capability for both fluorogenic and chromogenic detection makes Naphthol AS-BI phosphate a flexible tool for various experimental needs.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of Naphthol AS-BI phosphate with acid and alkaline phosphatases. These values are essential for optimizing experimental conditions and ensuring accurate and reproducible results.

| Parameter | Value | Enzyme Source / Notes |

| Optimal pH | 4.8 - 5.8 | For acid phosphatase activity.[10] The specific optimum can vary between different isolates or tissue types. |

| 9.0 | For alkaline phosphatase activity.[10] Generally, the optimal pH for alkaline phosphatase is in the range of 8-10, and can be influenced by the substrate and its concentration.[11] | |

| Substrate Concentration | 5 mM | An optimal concentration for the demonstration of lysosomal acid phosphatase activity in rat liver using a simultaneous coupling technique with hexazotized pararosaniline.[5] |

| Km (Michaelis Constant) | 10⁻⁵ M | For acid phosphatase activity in Chinese hamster ovary cells (biochemical assay).[12] |

| Excitation Wavelength | 405 nm | For the fluorescent product Naphthol AS-BI.[3] |

| Emission Wavelength | 515 nm | For the fluorescent product Naphthol AS-BI.[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Naphthol AS-BI phosphate in enzyme histochemistry. Below are generalized protocols for the detection of acid and alkaline phosphatase activity. Note: Optimal conditions may vary depending on the tissue type and specific experimental goals, and therefore, optimization is recommended.

General Reagent Preparation

Naphthol AS-BI Phosphate Stock Solution: Due to its limited solubility in aqueous solutions, a stock solution is typically prepared in an organic solvent.[13]

-

Dissolve Naphthol AS-BI phosphate in Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.[13]

-

Store this stock solution at -20°C.

Diazonium Salt Solution (for Chromogenic Detection):

-

Hexazotized Pararosaniline: This is prepared fresh before use by mixing equal volumes of a 4% sodium nitrite (B80452) solution and a pararosaniline solution (e.g., a stock solution of pararosaniline hydrochloride in 2N HCl).[8][14] Allow the mixture to stand for approximately 2 minutes for diazotization to occur.

-

Fast Red TR Salt or other stable diazonium salts: These are often available commercially as powders and can be dissolved in the incubation buffer just before use according to the manufacturer's instructions.

Protocol for Acid Phosphatase Detection (Chromogenic)

This protocol is adapted from established methods for the histochemical demonstration of acid phosphatase.[7][8]

-

Tissue Preparation: Use snap-frozen tissue sections (10-16 µm) mounted on coverslips or slides.[8]

-

Fixation (Optional but Recommended): Briefly fix the sections in a cold fixative, such as acetone (B3395972) or a buffered formalin-acetone mixture, for a few minutes. Rinse thoroughly with distilled water.

-

Incubation Medium Preparation (per 10 mL):

-

Acetate Buffer (0.1 M, pH 5.0): 9.5 mL

-

Naphthol AS-BI Phosphate Stock Solution: 0.2 mL

-

Freshly Prepared Hexazotized Pararosaniline: 0.3 mL

-

Mix well and filter before use.

-

-

Incubation:

-

Washing: Rinse the sections thoroughly in several changes of distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Methyl Green, for 1-2 minutes.[7]

-

Dehydration and Mounting:

-

Rapidly dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Result: Sites of acid phosphatase activity will be marked by a red or reddish-brown precipitate.[8]

Protocol for Alkaline Phosphatase Detection (Chromogenic)

This protocol is a generalized procedure for demonstrating alkaline phosphatase activity in tissues or cells.[15][16]

-

Tissue/Cell Preparation: Use cryostat sections, blood smears, or cultured cells.

-

Fixation: Fix the samples according to standard laboratory procedures (e.g., cold acetone or buffered formalin). Air dry thoroughly.

-

Incubation Medium Preparation (per 10 mL):

-

Tris-HCl Buffer (0.1 M, pH 9.2-9.8): 9.5 mL

-

Naphthol AS-BI Phosphate Stock Solution: 0.2 mL

-

Fast Red TR Salt (or another suitable diazonium salt): Approximately 5-10 mg (dissolve completely).

-

Mix well. The solution should be used immediately.

-

-

Incubation:

-

Immerse the slides in the incubation medium.

-

Incubate at room temperature (18-26°C) or 37°C for 15-60 minutes, protected from light.[15]

-

-

Washing: Rinse the slides gently but thoroughly in distilled water.

-

Counterstaining (Optional): A light nuclear counterstain like hematoxylin (B73222) can be used.

-

Mounting: Mount with an aqueous mounting medium to preserve the azo dye precipitate.

Expected Result: Sites of alkaline phosphatase activity will appear as a brightly colored (e.g., red) precipitate.

Mandatory Visualizations

Signaling Pathway and Detection Mechanism

Caption: Enzymatic hydrolysis of Naphthol AS-BI phosphate and subsequent detection pathways.

Experimental Workflow

Caption: Generalized experimental workflow for enzyme histochemistry using Naphthol AS-BI phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.com [scientificlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Naphthol AS-BI phosphate Technicalgrade 1919-91-1 [sigmaaldrich.com]

- 5. Quantitative histochemical study of acid phosphatase activity in rat liver using a semipermeable membrane technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bio-optica.it [bio-optica.it]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 9. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of pH, temperature and media on acid and alkaline phosphatase activity in "clinical" and "nonclinical" isolates of Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 碱性磷酸酶 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. webstore.ansi.org [webstore.ansi.org]

Detecting Metal Ions in Analytical Chemistry Using Naphthol AS-BI Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of metal ions is a cornerstone of analytical chemistry with profound implications for environmental monitoring, toxicology, and pharmaceutical sciences. While instrumental methods like atomic absorption spectroscopy and inductively coupled plasma mass spectrometry offer high precision, there is a growing demand for simpler, cost-effective, and field-portable screening methods. Enzyme inhibition-based assays present a compelling alternative, leveraging the high specificity and catalytic power of enzymes to detect trace amounts of inhibitors. This technical guide explores the application of Naphthol AS-BI phosphate (B84403) in conjunction with alkaline phosphatase (ALP) for the fluorometric detection of various metal ions. The core principle of this assay is the inhibition of ALP activity by specific metal ions, leading to a measurable decrease in the rate of fluorescent product formation.

Naphthol AS-BI phosphate is a well-established fluorogenic substrate for alkaline phosphatase.[1] In the presence of ALP, the non-fluorescent Naphthol AS-BI phosphate is hydrolyzed to produce the highly fluorescent molecule, Naphthol AS-BI. The rate of this reaction, and thus the intensity of the fluorescence signal, is directly proportional to the activity of the ALP enzyme. Certain metal ions can act as potent inhibitors of ALP, and their presence in a sample will therefore cause a decrease in the fluorescence signal. This inverse relationship between metal ion concentration and fluorescence intensity forms the basis of a quantitative analytical method.

Principle of Detection: A Signaling Pathway

The detection of metal ions using the Naphthol AS-BI phosphate/alkaline phosphatase system is an indirect method based on the inhibition of the enzyme's catalytic activity. The signaling pathway can be summarized as follows:

-

Enzyme-Substrate Reaction: In the absence of inhibitory metal ions, alkaline phosphatase (ALP) readily binds to its substrate, Naphthol AS-BI phosphate.

-

Enzymatic Cleavage: ALP catalyzes the hydrolysis of the phosphate group from the Naphthol AS-BI phosphate molecule.

-

Fluorophore Generation: This enzymatic cleavage releases the product, Naphthol AS-BI, which is a highly fluorescent molecule.

-

Fluorescence Emission: Upon excitation at its specific wavelength, Naphthol AS-BI emits a strong fluorescent signal, which can be quantified.

-

Inhibition by Metal Ions: When certain metal ions are present in the sample, they bind to the alkaline phosphatase, altering its conformation or blocking the active site.

-

Reduced Enzyme Activity: This binding inhibits the enzyme's ability to hydrolyze the Naphthol AS-BI phosphate substrate.

-

Decreased Fluorescence: The reduced enzyme activity leads to a lower rate of Naphthol AS-BI formation, resulting in a decrease in the overall fluorescence signal.

-

Quantification: The degree of fluorescence inhibition is proportional to the concentration of the inhibitory metal ion in the sample, allowing for its quantification.

References

Methodological & Application

Naphthol AS-BI phosphate protocol for TRAP staining

An essential technique for researchers, scientists, and drug development professionals in the field of bone biology is the accurate identification and visualization of osteoclasts. The Naphthol AS-BI phosphate (B84403) protocol for Tartrate-Resistant Acid Phosphatase (TRAP) staining is a cornerstone method for this purpose, enabling the specific detection of osteoclast activity in tissue sections and cell cultures.

Application Notes

Principle of the Method

Tartrate-Resistant Acid Phosphatase (TRAP), or ACP5, is an enzyme highly expressed by bone-resorbing osteoclasts.[1] The histochemical detection of TRAP activity is a fundamental technique for visualizing osteoclasts and assessing their activity.[1][2] The Naphthol AS-BI phosphate protocol is based on an enzymatic reaction where TRAP, in an acidic environment, hydrolyzes the Naphthol AS-BI phosphate substrate.[1] This process releases a naphthol compound, which then couples with a diazonium salt (e.g., Fast Garnet GBC or Fast Red Violet LB) present in the staining solution.[1][2] This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity, typically appearing as a bright red to reddish-purple stain.[1][3] A key feature of this assay is its resistance to tartrate inhibition; the inclusion of tartrate in the incubation buffer inhibits other acid phosphatases, ensuring the specific staining of TRAP-positive cells like osteoclasts.[1][2]

Applications

TRAP staining is a critical tool in a variety of research and preclinical development areas:

-

Osteoporosis and Bone Loss Evaluation: To visualize and quantify osteoclast activity in models of osteoporosis.[4]

-

Bone Remodeling and Resorption Studies: For fundamental research into the mechanisms of bone turnover.[4]

-

Fracture Healing and Arthritis Research: To assess the role of osteoclasts in bone repair and inflammatory joint diseases.[4]

-

Cancer Bone Metastasis: To study the osteolytic activity involved in the colonization of bone by cancer cells.[4]

-

Bone-Implant Integration: To evaluate the cellular response and bone remodeling at the interface of implants.[1]

Experimental Protocols

This section provides a detailed methodology for TRAP staining in both paraffin-embedded tissue sections and cultured cells.

Protocol 1: TRAP Staining for Paraffin (B1166041) Sections

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Key Consideration: Mineralized bone must be decalcified prior to paraffin embedding. Use of a non-acidic decalcifier like EDTA is crucial, as acid-based decalcifying agents will inhibit the TRAP enzyme activity.[5]

Reagents:

-

TRAP Basic Incubation Medium (pH 4.7-5.0):

-

Sodium Acetate Anhydrous: 9.2 g

-

L-(+) Tartaric Acid: 11.4 g

-

Distilled water: 950 ml

-

Glacial Acetic Acid: 2.8 ml

-